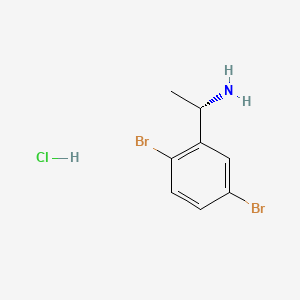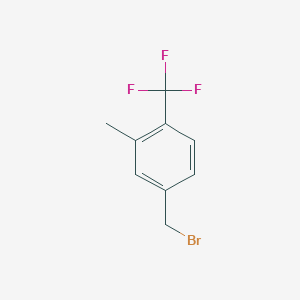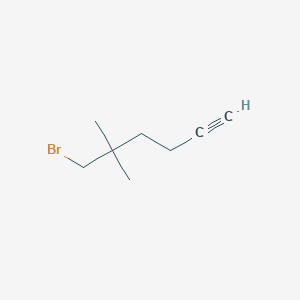![molecular formula C15H16N4O7 B13454218 1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)
1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate is a compound that has garnered significant interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxypyrrolidine-2,5-dione typically involves the reaction of succinic anhydride with hydroxylamine, resulting in the formation of N-hydroxysuccinimide . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The product is then purified through recrystallization or chromatography techniques.
For the preparation of 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate, a common approach involves the coupling of N-hydroxysuccinimide with pyridine-4-carboxaldehyde in the presence of a carbodiimide coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is typically performed in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-hydroxypyrrolidine-2,5-dione and its derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1-hydroxypyrrolidine-2,5-dione and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-hydroxypyrrolidine-2,5-dione involves its ability to induce apoptosis in cancer cells by accumulating in the nucleus and mitochondria . It also exhibits antimigratory and antiangiogenic properties, making it a potent cytotoxic agent against cancer cells. The compound’s interaction with molecular targets such as thioredoxin reductase (TrxR) plays a crucial role in its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-dioxopyrrolidin-1-yl (phenyl)acetamides: These compounds have similar structural features and exhibit anticonvulsant properties.
Pyrrolidine-2-one derivatives: Known for their biological activity and use in drug discovery.
Uniqueness
1-hydroxypyrrolidine-2,5-dione stands out due to its unique ability to induce apoptosis and its potent cytotoxic effects against specific cancer cell lines. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C15H16N4O7 |
|---|---|
Poids moléculaire |
364.31 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) N-(pyridin-4-ylmethyl)carbamate;1-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11N3O4.C4H5NO3/c15-9-1-2-10(16)14(9)18-11(17)13-7-8-3-5-12-6-4-8;6-3-1-2-4(7)5(3)8/h3-6H,1-2,7H2,(H,13,17);8H,1-2H2 |
Clé InChI |
MDOLOLBFOVEUJO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)O.C1CC(=O)N(C1=O)OC(=O)NCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)




![Dispiro[3.1.3^{6}.1^{4}]decan-1-one](/img/structure/B13454215.png)


